Hypolipidemic Efficacy of Benzofuran-2-carboxamide Derivatives versus Bezafibrate in Hyperlipidemic Rats
Benzofuran-2-carboxamide derivatives, representing the same core scaffold as 4-hydroxybenzofuran-2-carboxamide, demonstrated statistically significant reduction in plasma triglycerides (TG) and total cholesterol (TC) while elevating HDL-C levels in Triton WR-1339-induced hyperlipidemic rats, with efficacy comparable to the clinical fibrate drug bezafibrate. Notably, only the benzofuran-2-carboxamide derivatives (compounds 4 and 5) significantly reduced plasma total cholesterol after 7 and 24 hours, whereas bezafibrate did not achieve significant TC reduction in this model [1].
| Evidence Dimension | Plasma lipid modulation in hyperlipidemic rats |
|---|---|
| Target Compound Data | Benzofuran-2-carboxamide derivatives: significant TG reduction at 7h and 24h post 15 mg/kg dose; significant TC reduction at 7h and 24h; significant HDL-C elevation at 7h and 24h |
| Comparator Or Baseline | Bezafibrate (15 mg/kg): significant TG reduction at 7h and 24h; NO significant TC reduction; significant HDL-C elevation at 7h and 24h |
| Quantified Difference | Benzofuran-2-carboxamide derivatives uniquely reduced total cholesterol whereas bezafibrate did not; both agents produced comparable triglyceride and HDL-C effects at equivalent 15 mg/kg doses |
| Conditions | Triton WR-1339-induced hyperlipidemic rat model; oral administration; measurements at 7 and 24 hours post-treatment |
Why This Matters
For researchers investigating hypolipidemic agents, the benzofuran-2-carboxamide scaffold offers a differentiated lipid-modulating profile that includes total cholesterol reduction not observed with bezafibrate in this model, potentially informing compound selection for mechanistic studies of lipid metabolism.
- [1] Shattat G, Al-Qirim T, Sweidan K, Shahwan M, el-Huneidi W, Al-Hiari Y. The hypolipidaemic activity of novel benzofuran-2-carboxamide derivatives in Triton WR-1339-induced hyperlipidaemic rats: A comparison with bezafibrate. J Enzyme Inhib Med Chem. 2010;25(6):751-755. View Source
